5-bromo-4,4-dimethylpentanoic acid
Description
5-Bromo-4,4-dimethylpentanoic acid is a branched-chain carboxylic acid featuring a bromine atom at the fifth carbon and two methyl groups at the fourth carbon. The bromine substituent introduces electrophilic reactivity, while the dimethyl groups enhance steric hindrance and hydrophobicity compared to linear bromoacids like 5-bromopentanoic acid (CAS 2067-33-6) . This combination likely influences its solubility, melting point, and synthetic applications, such as serving as an intermediate in pharmaceutical or polymer chemistry.
Properties
CAS No. |
2680533-78-0 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
| Condition | Yield (%) | Reaction Time (h) | Purity (HPLC, %) |
|---|---|---|---|
| Standard (THF, 0°C) | 68 | 6 | 95.2 |
| Ultrasound-assisted | 82 | 4 | 97.8 |
| LiCl-modified (5 mol%) | 78 | 3.5 | 96.5 |
Oxidation of 5-Bromo-4,4-Dimethylpentanol
Oxidative conversion of the primary alcohol 5-bromo-4,4-dimethylpentanol provides an alternative route, particularly useful when alcohol precursors are readily accessible. Jones oxidation (CrO₃/H₂SO₄) and Swern oxidation ((COCl)₂/DMSO) represent the most widely adopted protocols.
Jones Oxidation: Efficiency and Limitations
Jones reagent achieves complete oxidation of primary alcohols to carboxylic acids under acidic aqueous conditions. For 5-bromo-4,4-dimethylpentanol, this method delivers yields of 70–75% but faces challenges:
-
Overoxidation risks : Tertiary C−Br bonds may undergo elimination under strongly acidic conditions, generating alkene byproducts.
-
Chromium waste : Environmental concerns drive efforts to replace Cr(VI) with greener oxidants.
Swern Oxidation and Subsequent Hydrolysis
Swern oxidation converts the alcohol to the corresponding ketone intermediate, which undergoes further oxidation to the acid. While avoiding chromium, this method requires stoichiometric oxalyl chloride and produces volatile byproducts (dimethyl sulfide). Post-oxidation hydrolysis with aqueous NaOH (2 M, 60°C, 2 h) completes the conversion, yielding 65–70% pure product.
Hydrolysis of 5-Bromo-4,4-Dimethylpentanenitrile
Nitrile hydrolysis offers a straightforward pathway under acidic or basic conditions. The reaction proceeds via intermediate imidate or amide formation, culminating in carboxylic acid generation.
Acidic vs. Basic Hydrolysis
-
H₂SO₄/H₂O (40% v/v) : Refluxing for 12–18 h achieves 80–85% conversion but risks bromine displacement under strongly acidic conditions.
-
NaOH/H₂O₂ (3:1 molar ratio) : Aqueous NaOH (6 M) with H₂O₂ (30%) at 90°C for 8 h provides milder conditions, minimizing dehydrohalogenation and yielding 75–78% product.
Table 2: Nitrile Hydrolysis Comparative Analysis
| Condition | Yield (%) | Byproducts | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ (40%) | 85 | <5% alkene | 18 |
| NaOH/H₂O₂ | 78 | <2% amide | 8 |
Malonic Ester Synthesis for Chain Elongation
The malonic ester approach constructs the carbon skeleton through sequential alkylation and decarboxylation steps, ideal for introducing the dimethyl groups regioselectively.
Diethyl Malonate Alkylation
Diethyl malonate undergoes deprotonation with NaH in THF, followed by alkylation with 1-bromo-3-methylbutane. The resulting dialkylated ester is hydrolyzed with HCl (conc.) to yield 4,4-dimethylpentanedioic acid, which undergoes Hunsdiecker bromination to introduce the bromine substituent.
Hunsdiecker Bromination and Decarboxylation
Treatment of the diacid with Pb(OAc)₄ and Br₂ (1:2 molar ratio) in CCl₄ at 80°C induces decarboxylative bromination, yielding this compound in 60–65% overall yield. This method’s modularity allows for isotopic labeling but suffers from lead-based reagent toxicity.
Industrial-Scale Production and Green Chemistry
Recent advances focus on sustainable large-scale synthesis. Continuous-flow reactors for Grignard carboxylation reduce solvent use by 40% while improving heat dissipation. Photocatalytic bromination using N-bromosuccinimide (NBS) and visible light minimizes halogen waste, achieving 90% atom efficiency in preliminary trials .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4,4-dimethylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
Scientific Research Applications
5-bromo-4,4-dimethylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts key properties of 5-bromo-4,4-dimethylpentanoic acid with its closest analogs:
*Inferred properties based on structural analogs.
Key Observations :
- Solubility: The amino analogs (e.g., 3-amino-4,4-dimethylpentanoic acid) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas the bromo derivative is expected to be less water-soluble .
- Thermal Stability: The amino acid hydrate has a high melting point (223–225°C), suggesting strong intermolecular forces, while bromoacids may exhibit lower melting points due to reduced polarity .
Q & A
Q. What are the common synthetic routes for 5-bromo-4,4-dimethylpentanoic acid, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves bromination of a dimethylpentanoic acid precursor. A feasible route includes:
Bromination : Reacting 4,4-dimethylpentanoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane .
Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the product .
Yield optimization depends on reaction temperature (20–40°C), stoichiometry (1:1.2 molar ratio of precursor to brominating agent), and catalyst selection (e.g., Lewis acids like FeBr₃) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features, such as the methyl groups (δ ~1.2 ppm) and bromine’s deshielding effect on adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₁₁BrO₂; expected [M+H]⁺ = 223.01) and isotopic patterns from bromine .
- Infrared (IR) Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid aqueous environments to minimize hydrolysis of the bromine moiety . Stability tests under nitrogen atmosphere show no decomposition for ≥6 months .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Methodological Answer : Contradictions may arise from:
- Purity Variations : Use HPLC (≥99% purity; C18 column, acetonitrile/water mobile phase) to confirm compound integrity .
- Experimental Conditions : Standardize cell-based assays (e.g., pH, temperature) and validate target specificity via enzyme inhibition kinetics (e.g., IC₅₀ comparisons) .
- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) ensures correct stereochemistry, as dimethyl groups may introduce conformational isomers .
Q. How does steric hindrance from the 4,4-dimethyl groups affect reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky dimethyl groups at C4 reduce accessibility to the β-carbon, slowing SN₂ reactions. Computational studies (DFT calculations) show a 30% higher activation energy compared to non-methylated analogs . Alternative pathways (e.g., radical bromination) or using polar aprotic solvents (DMF, DMSO) can mitigate steric effects .
Q. What computational methods predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The bromine atom shows strong hydrophobic interactions with active-site residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- QSAR Models : Correlate substituent effects (e.g., logP from bromine/methyl groups) with bioactivity using datasets from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
